molecular formula C10H6N4O4S2 B1204645 2,2'-Dithiobis(5-nitropyridine) CAS No. 2127-10-8

2,2'-Dithiobis(5-nitropyridine)

Cat. No. B1204645
CAS RN: 2127-10-8
M. Wt: 310.3 g/mol
InChI Key: ROUFCTKIILEETD-UHFFFAOYSA-N
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Description

Synthesis Analysis

DTNP has been utilized for the activation of thiol functions in cysteine-containing peptides, facilitating asymmetric disulfide formation. This application highlights its role in the preparation of complex peptide structures, such as de novo designed cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).

Molecular Structure Analysis

The molecular and crystal structures of DTNP-related compounds have been extensively studied. For example, the coordination polymers of 5,5′-dithiobis(2-nitrobenzoic acid) provide insights into the preferred molecular shape of similar ligands and their coordination patterns with various metal ions (Titi, Nandi, Thakuria, & Goldberg, 2015).

Chemical Reactions and Properties

DTNP has been shown to facilitate the heterodimerization of cysteine-containing peptides through the introduction of the 5-nitro-2-pyridinesulfenyl group, demonstrating its reactivity and usefulness in peptide modification (Rabanal, DeGrado, & Dutton, 1996).

Physical Properties Analysis

The physical properties of DTNP and related compounds have been characterized in various studies, such as those involving the synthesis and crystal structure of bis(2,2′-dipyridyl) (nitropyridylsulfide) ruthenium(II) complexes. These analyses provide valuable information on the compound's stability, reactivity, and potential applications (Brito, Aguilera, Arias, López-Rodríguez, & Cárdenas, 2011).

Chemical Properties Analysis

DTNP's chemical properties, such as its ability to react with thiol groups in biological samples for spectrophotometric determination, have been explored in detail. This reagent offers more sensitivity than commonly used color reagents for detecting -SH compounds, which underscores its importance in biochemical analyses (Swatditat & Tsen, 1972).

Scientific Research Applications

Application 1: Deprotection of Cysteine Protecting Groups

  • Summary of Application : DTNP is used as a deprotectant for common cysteine protecting groups in solid phase peptide synthesis . The high reactivity of the cysteine thiol necessitates its attenuation during peptide construction .
  • Methods of Application : The gentle conditions of DTNP in a TFA solvent system show a remarkable ability to deprotect some cysteine blocking functionality traditionally removable only by more harsh or forcing conditions .
  • Results or Outcomes : This method was further demonstrated through iterative disulfide formation in oxytocin and apamin test peptides. It is shown that this methodology has high potential as a stand-alone cysteine deprotection technique or in further manipulation of disulfide architecture within a more complex cysteine-containing peptide template .

Application 2: Deprotection and Diselenide Formation in Selenocysteine-Containing Peptides

  • Summary of Application : DTNP is used for deprotection and diselenide formation in protected selenocysteine-containing peptides .
  • Methods of Application : Sec-deprotection assays were carried out on these peptides using DTNP conditions previously described . The deprotective methodology was further evaluated as to its suitability towards mediating concurrent diselenide formation in oxytocin-templated target peptides .
  • Results or Outcomes : Sec (Mob) and Sec (Meb) were found to be extremely labile to the DTNP conditions whether in the presence or absence of thioanisole, whereas Sec (Bzl) was robust to DTNP in the absence of thioanisole but quite labile in its presence .

Application 3: Cysteine-Activating Reagent

  • Summary of Application : DTNP is used as a cysteine-activating reagent to study the NMR of G protein-coupled receptors .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of DTNP as a reagent in the study of G protein-coupled receptors .

Application 4: Deprotection of p-Methoxybenzyl Groups and Acetamidomethyl Groups

  • Summary of Application : DTNP is used for deprotecting p-methoxybenzyl groups and acetamidomethyl groups from the side-chains of cysteine and selenocysteine .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of DTNP as a deprotecting agent .

Application 5: Study of G Protein-Coupled Receptors

  • Summary of Application : DTNP is used as a cysteine-activating reagent to study the NMR of G protein-coupled receptors .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of DTNP as a reagent in the study of G protein-coupled receptors .

Application 6: Deprotection Assays for Protected Selenocysteine-Containing Peptides

  • Summary of Application : DTNP is used in the deprotection assays for protected selenocysteine-containing peptides .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of DTNP as a deprotecting agent .

Safety And Hazards

Users are advised to wear personal protective equipment/face protection . Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The gentle conditions of 2,2’-dithiobis(5-nitropyridine) in a TFA solvent system show a remarkable ability to deprotect some cysteine blocking functionality traditionally removable only by more harsh or forcing conditions . Beyond illustrating the deprotective ability of this reagent cocktail within a cysteine-containing peptide sequence, the utility of this method was further demonstrated through iterative disulfide formation in oxytocin and apamin test peptides . It is shown that this methodology has high potential as a stand-alone cysteine deprotection technique or in further manipulation of disulfide architecture within a more complex cysteine-containing peptide template .

properties

IUPAC Name

5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUFCTKIILEETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175520
Record name 2,2'-Dithiobis(5-nitropyridine)
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Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithiobis(5-nitropyridine)

CAS RN

2127-10-8
Record name 2,2′-Dithiobis[5-nitropyridine]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dithiobis(5-nitropyridine)
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Record name 2,2'-Dithiobis(5-nitropyridine)
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Record name 2,2'-Dithiobis(5-nitropyridine)
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Record name 2,2'-dithiobis(5-nitropyridine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
746
Citations
AL Schroll, RJ Hondal… - Journal of Peptide Science, 2012 - Wiley Online Library
Of all the commercially available amino acid derivatives for solid phase peptide synthesis, none has a greater abundance of side‐chain protection diversity than cysteine. The high …
Number of citations: 47 onlinelibrary.wiley.com
AL Schroll, RJ Hondal… - Journal of Peptide Science, 2012 - Wiley Online Library
In contrast to the large number of sidechain protecting groups available for cysteine derivatives in solid phase peptide synthesis, there is a striking paucity of analogous selenocysteine …
Number of citations: 34 onlinelibrary.wiley.com
DR Grassetti, JF Murray Jr - Journal of Chromatography A, 1969 - Elsevier
It was recently found that certain heterocyclic disulfides, in which the sulfur is attached to the ring in appropriate positions, react with thiols in an essentially irreversible manner?,“. The …
Number of citations: 78 www.sciencedirect.com
M López-Rodríguez, I Brito, D Vargas… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, [Ag(NO3)(C10H6N4O4S2)]n, the Ag+ cation has a five-coordinate environment completed by two N and two S atoms of the 2,2′-dithiobis(5-nitropyridine) ligand …
Number of citations: 3 scripts.iucr.org
A Swatditat, CC Tsen - Analytical Biochemistry, 1972 - Elsevier
DTNP—2,2′-dithiobis-(5-nitropyridine)—was found to be useful for spectrophotometric determination of simple (low MW) -SH compounds and their contents in biological samples. …
Number of citations: 38 www.sciencedirect.com
I Brito, V Aguilera, M Arias… - … Crystals and Liquid …, 2011 - Taylor & Francis
The S‒S bond undergoes a reductive cleavage when 2,2′-dithiobis(5-nitropyridine) is reacted with Ru(bpy) 2 Cl 2 (bpy = 2,2′-bipyridine) and yields the monocationic species [Ru(bpy…
Number of citations: 3 www.tandfonline.com
A Valravamurthy, K Mopper - Environmental science & technology, 1990 - ACS Publications
2, 2,-Dithiobis (5-nitropyridine)(DTNP) is used to de-termine sulfite and thiosulfate in aqueous samples by high-performance liquid chromatography and UV detec-tion. Derivatization …
Number of citations: 73 pubs.acs.org
GI Kozub, NA Sanina, TA Kondrat'eva… - Russian Journal of …, 2012 - Springer
A new method is developed for the synthesis of the binuclear iron tetranitrosyl complex with 5-nitropyridine-2-thiolate, [Fe 2 (SC 5 H 3 N 2 O 2 ) 2 (NO) 4 ] (I), from 2,2’-dithiobis(5-…
Number of citations: 8 link.springer.com
K Yang, C Zhou, Z Yang, L Yu, M Cai… - Food Science & …, 2019 - Wiley Online Library
Although sulfites are widely used in shrimp processing, the contents of residual sulfite need to be strictly controlled due to their potential toxicity. In this paper, a novel method was …
Number of citations: 12 onlinelibrary.wiley.com
EJ Ste. Marie, EL Ruggles… - Journal of Peptide …, 2016 - Wiley Online Library
We previously reported on a method for the facile removal of 4‐methoxybenzyl and acetamidomethyl protecting groups from cysteine (Cys) and selenocysteine (Sec) using 2,2′‐…
Number of citations: 19 onlinelibrary.wiley.com

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